(1s,3s)-3-fluoro-N-phenylcyclobutane-1-carboxamide
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Overview
Description
(1S,3S)-3-Fluoro-N-phenylcyclobutane-1-carboxamide is an organic compound characterized by a cyclobutane ring substituted with a fluorine atom and a phenylcarboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S)-3-fluoro-N-phenylcyclobutane-1-carboxamide typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.
Introduction of the Fluorine Atom: The fluorine atom is introduced via a fluorination reaction, often using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Attachment of the Phenylcarboxamide Group: The phenylcarboxamide group is attached through an amide coupling reaction, using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(1S,3S)-3-Fluoro-N-phenylcyclobutane-1-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted carbon.
Oxidation and Reduction: The cyclobutane ring and the phenylcarboxamide group can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The amide bond in the compound can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), respectively, facilitate hydrolysis.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used; common products include substituted cyclobutane derivatives.
Oxidation: Oxidation can yield cyclobutanones or carboxylic acids.
Reduction: Reduction can produce cyclobutanols or amines.
Hydrolysis: Hydrolysis yields the corresponding carboxylic acid and amine.
Scientific Research Applications
(1S,3S)-3-Fluoro-N-phenylcyclobutane-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Its unique structural properties make it a candidate for developing novel materials with specific mechanical or electronic properties.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Chemical Synthesis: It serves as a building block in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of (1S,3S)-3-fluoro-N-phenylcyclobutane-1-carboxamide involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its target. The cyclobutane ring provides rigidity, which can influence the compound’s overall conformation and interaction with biological targets. The phenylcarboxamide group can engage in π-π stacking interactions and hydrogen bonding, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
(1S,3S)-3-Chloro-N-phenylcyclobutane-1-carboxamide: Similar structure but with a chlorine atom instead of fluorine.
(1S,3S)-3-Bromo-N-phenylcyclobutane-1-carboxamide: Similar structure but with a bromine atom instead of fluorine.
(1S,3S)-3-Iodo-N-phenylcyclobutane-1-carboxamide: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in (1S,3S)-3-fluoro-N-phenylcyclobutane-1-carboxamide imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its chloro, bromo, and iodo analogs. Fluorine’s high electronegativity and small size allow for strong interactions with biological targets, enhancing the compound’s efficacy in medicinal applications .
Properties
CAS No. |
2648938-98-9 |
---|---|
Molecular Formula |
C11H12FNO |
Molecular Weight |
193.2 |
Purity |
95 |
Origin of Product |
United States |
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